cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate)
Overview
Description
Synthesis Analysis
The synthesis of 5,8,11,14,17-eicosapentaenoic acid, an acetylenic precursor to cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate), has been achieved through the condensation of a propargyl synthon with omega-acetylenic fragments, showcasing a method to obtain the foundational structure necessary for further chemical modifications (Belosludtsev et al., 1988).
Molecular Structure Analysis
The crystal structure of cholesteryl 5-[4-(4-n-heptylphenylethynyl)phenoxy]pentanoate, a compound related to cholesteryl eicosapentaenoate, provides insight into the molecular conformation, revealing that the cholesterol moiety's six-membered rings adopt a very similar conformation across different molecules. This structural analysis contributes to our understanding of how the cholesteryl group might influence the overall shape and properties of the molecule (Sharma et al., 2009).
Chemical Reactions and Properties
Investigations into the transformations of eicosapentaenoic acid in human platelets highlight the bioactive potential of its metabolites, indicating complex interactions within biological systems that could influence the behavior and applications of cholesteryl eicosapentaenoate derivatives (Hamberg, 1980).
Physical Properties Analysis
The synthesis and mesomorphic properties of related cholesteryl compounds have been studied, providing data on phase transition behavior, which is crucial for understanding the material characteristics of cholesteryl eicosapentaenoate in different states and temperatures. This information is valuable for predicting its behavior in various applications and environments (Qin et al., 2004).
Chemical Properties Analysis
The interaction of eicosapentaenoic acid with rat peritoneal macrophages, leading to changes in the accumulation of cholesteryl ester, reveals the compound's chemical behavior in a biological context. This interaction could provide insights into the chemical properties of cholesteryl eicosapentaenoate, particularly regarding its effects on lipid metabolism and cellular functions (Saito et al., 1992).
Scientific Research Applications
Allelopathic Substance in Red Algae
Cholesteryl eicosapentaenoate displays growth-inhibitory and spore-settlement suppressive activities. It has been identified in red algae, contributing to their allelopathic properties (Suzuki et al., 1996).
Synthesis and Chemical Characteristics
A synthetic route for cholesteryl eicosapentaenoate has been developed, with detailed physico-chemical constants and spectral characteristics provided for both the target and intermediate compounds (Belosludtsev et al., 1988).
Role in Cytochrome P450 Oxygenation
This compound undergoes oxygenation by cytochrome P450, forming various hydroxy and epoxy fatty acids. This process is crucial in the metabolism of polyunsaturated fatty acids (Oliw et al., 1996).
Vegetable Flour Extracts for Oxylipin Synthesis
Vegetable flour extracts can serve as alternatives to purified enzymes for preparing oxylipins derived from cholesteryl eicosapentaenoate. This offers advantages in enzyme stability and applicability to organic synthesis (Sanfilippo et al., 2019).
Antibacterial Properties
It exhibits significant antibacterial activity against various pathogens, suggesting its potential as a natural antibacterial agent (Findlay & Patil, 1984).
Metabolism in Yeast
When various fatty acids were fed to yeast, cholesteryl eicosapentaenoate yielded corresponding 3-hydroxy metabolites, highlighting its role in yeast metabolism (Venter et al., 1997).
Marine Eicosanoids
Marine sources, such as the pacific starfish, produce hydroxy eicosapentaenoic acid derivatives of cholesteryl eicosapentaenoate, indicating its ecological significance in marine organisms (D’Auria et al., 1988).
Taxonomic Significance in Pathogens
The fatty acid profile of certain pathogens, which includes cholesteryl eicosapentaenoate, aids in understanding their taxonomy and diagnostic characteristics (Spring & Haas, 2002).
Mitochondrial Biosynthesis
It has been demonstrated that mitochondrial biosynthesis of cholesteryl eicosapentaenoate derivatives occurs in yeast, providing insights into fatty acid metabolism in different organisms (Fox et al., 2000).
Inflammatory Activity in Marine Sponges
Marine sponges containing cholesteryl eicosapentaenoate show high inflammatory activity, suggesting its ecological role as a feeding deterrent (Ciminiello et al., 1991).
Novel Isomerase in Red Marine Algae
A unique enzyme in red marine algae converts polyunsaturated fatty acids, including cholesteryl eicosapentaenoate, into conjugated trienes, indicating its significance in marine algal biochemistry (Wise et al., 1994).
Safety And Hazards
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h8-9,11-12,14-15,17-18,20-21,28,37-38,40-44H,7,10,13,16,19,22-27,29-36H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFUGMCJZFRBKF-BDJFIEMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267959 | |
Record name | Cholesteryl 5,8,11,14,17-eicosapentaenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) | |
CAS RN |
74892-97-0 | |
Record name | Cholesteryl 5,8,11,14,17-eicosapentaenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74892-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl 5,8,11,14,17-eicosapentaenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholesteryl Eicosapentaenoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22XP3DB54Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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